2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves several steps. The authentic standards 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide and their corresponding precursors were synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride . The overall chemical yield was 47% in three steps, 22% in four steps .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclopropylmethoxy group and a pyridin-3-ylmethyl group attached to an isonicotinamide core .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Synthesis of PET Agents for Alzheimer's Disease :A study by Mingzhang Gao, Min Wang, and Q. Zheng (2017) demonstrated the synthesis of carbon-11-labeled isonicotinamides as potential PET (Positron Emission Tomography) agents for imaging of GSK-3 enzyme in Alzheimer's disease. The study detailed the synthesis process, showcasing its relevance in the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Crystal Engineering and Pharmaceutical Co-crystals
Carboxamide-Pyridine N-Oxide Heterosynthon :Research by L. Reddy, N. Babu, and A. Nangia (2006) introduced a novel carboxamide-pyridine N-oxide synthon, which assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, indicating the compound's role in enhancing the physical properties of pharmaceuticals (Reddy, Babu, & Nangia, 2006).
Pharmaceutical Co-crystals with Isonicotinamide :A study by N. Báthori, A. Lemmerer, G. Venter, S. A. Bourne, and M. Caira (2011) synthesized and characterized co-crystals of isonicotinamide with several pharmaceutical molecules, including Vitamin B3, clofibric acid, and diclofenac. This research underscores the potential of isonicotinamide in forming co-crystals to improve drug solubility and other pharmacokinetic properties (Báthori et al., 2011).
Chemical Synthesis and Reactivity
Doubly Dearomatising Coupling :The work of H. Brice and J. Clayden (2009) explores isonicotinamides undergoing cyclisation to produce spirocyclic compounds, highlighting the compound's utility in organic synthesis for generating structurally complex molecules from simpler precursors (Brice & Clayden, 2009).
Azabicyclic Amino Acids Synthesis :G. Arnott, J. Clayden, and S. D. Hamilton (2006) discussed the cyclization of enolates of N-nicotinoyl and N-isonicotinoyl glycine and alanine derivatives, leading to azabicyclic and azaspirocyclic lactams. This demonstrates the compound's role in the synthesis of novel amino acids, which could have applications in drug development (Arnott, Clayden, & Hamilton, 2006).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(19-10-13-2-1-6-17-9-13)14-5-7-18-15(8-14)21-11-12-3-4-12/h1-2,5-9,12H,3-4,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZCZEMTHWYKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.